Tert-butyl (2S,3aS,6aS)-2-(bromomethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate
CAS No.: 2580114-39-0
Cat. No.: VC4711517
Molecular Formula: C13H22BrNO2
Molecular Weight: 304.228
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2580114-39-0 |
|---|---|
| Molecular Formula | C13H22BrNO2 |
| Molecular Weight | 304.228 |
| IUPAC Name | tert-butyl (2S,3aS,6aS)-2-(bromomethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate |
| Standard InChI | InChI=1S/C13H22BrNO2/c1-13(2,3)17-12(16)15-10(8-14)7-9-5-4-6-11(9)15/h9-11H,4-8H2,1-3H3/t9-,10-,11-/m0/s1 |
| Standard InChI Key | CZJLRLCPFXEUBD-DCAQKATOSA-N |
| SMILES | CC(C)(C)OC(=O)N1C2CCCC2CC1CBr |
Introduction
Chemical Structure and Classification
Tert-butyl (2S,3aS,6aS)-2-(bromomethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate is a bicyclic heterocyclic compound featuring a cyclopenta[b]pyrrole core with a tert-butyl ester protecting group and a bromomethyl substituent. Its stereochemistry is defined by the (2S,3aS,6aS) configuration, indicating a rigid, chair-like conformation stabilized by the bicyclic framework .
Key Structural Features:
| Feature | Description |
|---|---|
| Core | Cyclopenta[b]pyrrole (bicyclic system with fused pyrrole and cyclopentane rings) |
| Substituents | - Bromomethyl group at C2 (reactive site for nucleophilic substitution) - tert-Butyl ester at C1 (protecting group for carboxylic acid) |
| Stereochemistry | (2S,3aS,6aS)-configuration, critical for biological activity and synthetic accessibility |
Physical and Chemical Properties
While experimental data for this exact compound is limited, properties can be extrapolated from structurally related analogs:
Reactivity and Applications in Organic Synthesis
The bromomethyl group serves as a key reactive handle for further functionalization, enabling diverse transformations:
Reaction Pathways:
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Nucleophilic Substitution:
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Cross-Coupling Reactions:
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Debromination:
Role in Medicinal Chemistry:
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Muscarinic Receptor Antagonists: The cyclopentapyrrole scaffold is associated with muscarinic acetylcholine receptor (mAChR) antagonism, relevant in treating neurological disorders .
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Intermediate for ACE Inhibitors: Structural analogs (e.g., benzyl esters) are precursors to angiotensin-converting enzyme inhibitors .
Analytical Characterization
Characterization methodologies for this compound align with standard practices for bicyclic heterocycles:
Key Techniques:
| Hazard | Mitigation |
|---|---|
| Toxicity | Handle in fume hood; avoid skin contact (brominated organics may cause irritation). |
| Reactivity | Store under inert gas (N₂/Ar) to prevent oxidation or moisture-mediated hydrolysis. |
Comparative Analysis with Related Compounds
The following table contrasts properties of the query compound with structurally similar derivatives:
Future Directions and Research Gaps
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Biological Evaluation: Testing mAChR binding affinity and selectivity (e.g., M1 vs. M2 receptors) .
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Stereoselective Synthesis: Developing enantioselective methods to improve yield and reduce chiral impurities .
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Prodrug Development: Exploring tert-butyl ester cleavage kinetics for targeted drug delivery .
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